2,6-Naphthalenedicarboxylic-d6 Acid: A Technical Guide for Advanced Analytics & Materials Science
2,6-Naphthalenedicarboxylic-d6 Acid: A Technical Guide for Advanced Analytics & Materials Science
Executive Summary
2,6-Naphthalenedicarboxylic-d6 Acid (2,6-NDA-d6) is the fully deuterated isotopologue of 2,6-naphthalenedicarboxylic acid, a rigid aromatic dicarboxylate critical to polymer chemistry and reticular materials science. With a molecular weight of 222.23 g/mol (approx. 6 Da heavier than its non-deuterated counterpart), this compound serves two distinct, high-value functions in modern research:
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Quantitative Bioanalysis: It acts as an ideal Internal Standard (IS) for the precise quantification of 2,6-NDA (a metabolite of naphthalene-based polymers and industrial precursors) in complex biological matrices via LC-MS/MS, eliminating ionization suppression errors.
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Neutron Scattering in Materials: In Metal-Organic Frameworks (MOFs), the d6-linker replaces the proteo-form to suppress the high incoherent neutron scattering cross-section of hydrogen. This allows researchers to resolve magnetic structures and locate light guest molecules (like
or ) within the framework pores.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The deuterated naphthalene core imparts unique mass spectral properties without significantly altering the steric or electronic character of the molecule compared to the H-form.
Table 1: Comparative Physicochemical Data
| Property | 2,6-NDA (Proteo-Form) | 2,6-NDA-d6 (Deutero-Form) |
| CAS Number | 1141-38-4 | 682321-46-6 |
| Molecular Formula | ||
| Molecular Weight | 216.19 g/mol | 222.23 g/mol |
| Isotopic Purity | Natural Abundance | Typically ≥ 98 atom % D |
| Solubility | DMSO, DMF, dilute base; insoluble in water | DMSO, DMF, dilute base; insoluble in water |
| pKa (approx) | 3.54, 4.60 | ~3.55, 4.62 (negligible isotope effect) |
| Appearance | White/Colorless Solid | White/Colorless Solid |
Synthetic Methodology & Isotopic Enrichment
High-purity 2,6-NDA-d6 is typically synthesized via Hydrothermal H/D Exchange or Oxidation of Perdeuterated Precursors . The exchange method is preferred for cost-efficiency, utilizing the reversibility of aromatic electrophilic substitution under forcing conditions.
Figure 1: Deuteration Mechanism (H/D Exchange)
The following diagram illustrates the Platinum-catalyzed hydrothermal exchange process used to achieve high deuterium incorporation on the naphthalene ring.
Caption: Pt-catalyzed hydrothermal H/D exchange mechanism. High temperature facilitates the activation of C-H bonds, allowing substitution by Deuterium from the D2O solvent.
Application I: Quantitative Bioanalysis (LC-MS/MS)
In drug development and environmental toxicology, 2,6-NDA is monitored as a degradation product of Polyethylene Naphthalate (PEN) plastics or as a biomarker. The d6-analog is the gold-standard Internal Standard (IS) because it co-elutes with the analyte but is mass-resolved, correcting for matrix effects.
Experimental Protocol: Preparation & Analysis
Principle: Stable Isotope Dilution Assay (SIDA). Target: Quantification of 2,6-NDA in urine or plasma.
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Stock Preparation:
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Dissolve 1.0 mg 2,6-NDA-d6 in 1 mL DMSO (Concentration: 1 mg/mL).
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Note: Do not use methanol as the primary solvent due to poor solubility; use DMSO or basic water (
).
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Sample Processing:
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Aliquot: Take 100 µL of biological sample (plasma/urine).
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Spike: Add 10 µL of IS working solution (e.g., 1 µg/mL 2,6-NDA-d6).
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Precipitation: Add 300 µL Acetonitrile (ACN) to precipitate proteins. Vortex 30s. Centrifuge at 10,000 x g for 5 min.
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Supernatant: Transfer to LC vial.
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LC-MS/MS Conditions:
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Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
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Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.
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Ionization: ESI Negative Mode (Carboxylic acids ionize best in neg mode:
). -
MRM Transitions:
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Analyte (2,6-NDA):
(Loss of ). -
IS (2,6-NDA-d6):
(Loss of ). -
Note: The +6 Da shift ensures no isotopic overlap (crosstalk) with the natural M+6 isotope of the analyte.
-
-
Figure 2: Analytical Workflow Logic
Caption: Stable Isotope Dilution workflow. The d6-IS corrects for ionization suppression by experiencing the exact same matrix environment as the analyte.
Application II: Neutron Scattering in MOFs
Metal-Organic Frameworks (MOFs) constructed from 2,6-NDA (e.g., analogs of MOF-74 or DUT-series) are candidates for gas storage (
The Physics of Deuteration
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Hydrogen (
): Has a massive incoherent scattering cross-section (80.27 barns), creating a high background noise that obscures structural details. -
Deuterium (
): Has a very low incoherent cross-section (2.05 barns) and a high coherent cross-section. -
Result: By synthesizing the MOF using 2,6-NDA-d6 , the framework background drops dramatically. This allows researchers to see the nuclear density of adsorbed
or gas molecules as distinct peaks in the Fourier difference map.
Case Study: Structural Analysis of Fe-NDC
In studies involving iron-based MOFs (Fe-NDC), using the d6-linker allows the determination of magnetic ordering of the Iron centers at low temperatures without interference from the organic linker's protons.
Handling, Stability, & Safety
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Storage: Store at room temperature (20-25°C) in a desiccator. Stable for >5 years if kept dry.
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Hygroscopicity: Low, but carboxylic acids can absorb moisture; keep container tightly sealed.
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Safety: Irritant. Causes serious eye irritation (H319). Use standard PPE (gloves, goggles).
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Re-protonation Risk: In highly acidic aqueous solutions at high temperatures (
), back-exchange (D H) can occur over extended periods. For standard LC-MS use, this is negligible.
References
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LGC Standards. 2,6-Naphthalenedicarboxylic-d6 Acid Product Sheet. Retrieved from
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National Institute of Standards and Technology (NIST). 2,6-Naphthalenedicarboxylic acid Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[1] Retrieved from
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MedChemExpress. Naphthalene-2,6-dicarboxylic acid-d6: Isotope Labelled Compounds. Retrieved from
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Organic Syntheses. 2,6-Naphthalenedicarboxylic Acid Preparation. Org. Synth. 1960, 40,[2] 71. (Basis for synthesis logic). Retrieved from
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Royal Society of Chemistry. Assembly of Nd(III) 2,6-naphthalenedicarboxylates MOFs. (Context for MOF applications). Retrieved from
